molecular formula C10H4BrClN2 B15205157 4-Bromo-7-chloroisoquinoline-1-carbonitrile

4-Bromo-7-chloroisoquinoline-1-carbonitrile

Cat. No.: B15205157
M. Wt: 267.51 g/mol
InChI Key: IWXWHUPTFUDBKJ-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C10H4BrClN2. It is characterized by the presence of both bromine and chlorine atoms attached to an isoquinoline ring, along with a nitrile group. This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using appropriate halogenating agents. The process is optimized for high efficiency and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and chemical research applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Halogenating Agents: Such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl) for introducing bromine and chlorine atoms.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .

Scientific Research Applications

4-Bromo-7-chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloroisoquinoline-1-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct reactivity and selectivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications .

Properties

Molecular Formula

C10H4BrClN2

Molecular Weight

267.51 g/mol

IUPAC Name

4-bromo-7-chloroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrClN2/c11-9-5-14-10(4-13)8-3-6(12)1-2-7(8)9/h1-3,5H

InChI Key

IWXWHUPTFUDBKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=C2Br)C#N

Origin of Product

United States

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